molecular formula C33H34N4O3 B15137107 1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea

1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea

Cat. No.: B15137107
M. Wt: 534.6 g/mol
InChI Key: RZERRLOTRSJIAW-NGYFYKNKSA-N
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Description

1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes an adamantyl group, a benzodiazepine core, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of an appropriate diamine with a diketone under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group is introduced via alkylation using an adamantylmethyl halide in the presence of a strong base such as sodium hydride.

    Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting the intermediate compound with phenyl isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazepine core or the phenylurea moiety are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazepine core allows it to bind to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. Additionally, the adamantyl group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: A benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Midazolam: A benzodiazepine with rapid onset and short duration of action, used as a sedative and anesthetic.

Uniqueness

1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea is unique due to the presence of the adamantyl group, which imparts additional stability and potentially enhances its pharmacokinetic properties. This structural feature distinguishes it from other benzodiazepines and may contribute to its distinct biological activities.

Properties

Molecular Formula

C33H34N4O3

Molecular Weight

534.6 g/mol

IUPAC Name

1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea

InChI

InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m0/s1

InChI Key

RZERRLOTRSJIAW-NGYFYKNKSA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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